molecular formula C26H28N6O2 B2496624 UNC10217938A

UNC10217938A

Cat. No.: B2496624
M. Wt: 456.5 g/mol
InChI Key: HHICWLZMNOCMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC10217938A is a 3-deazapteridine analog known for its strong oligonucleotide enhancing effects. It enhances the effects of oligonucleotides by modulating their intracellular trafficking and release from endosomes. This compound is particularly effective in enhancing the effects of antisense and small interfering ribonucleic acid oligonucleotides .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNC10217938A involves the preparation of 3-deazapteridine analogs. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically around 99.41% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is primarily used for research purposes and is available in various quantities, ranging from milligrams to grams .

Chemical Reactions Analysis

Types of Reactions

UNC10217938A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

UNC10217938A has several scientific research applications, including:

    Chemistry: Used to study the enhancement of oligonucleotide effects and intracellular trafficking.

    Biology: Investigated for its role in modulating the effects of antisense and small interfering ribonucleic acid oligonucleotides.

    Medicine: Potential applications in gene therapy and the treatment of genetic disorders.

    Industry: Utilized in the development of new therapeutic agents and research tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its strong oligonucleotide enhancing effects and its ability to modulate intracellular trafficking and release from endosomes. It provides a significant enhancement compared to other compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHICWLZMNOCMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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